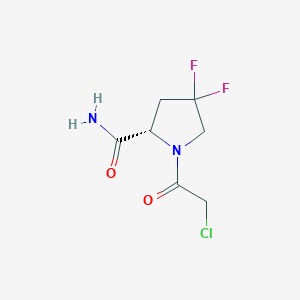
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butoxymethyl group, a hydroxy group, and a dimethylpropan-1-aminium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride typically involves the reaction of 3-hydroxy-N,N-dimethylpropan-1-amine with butoxymethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity and cell lysis. The compound targets the lipid bilayer of cell membranes, causing increased permeability and eventual cell death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Known for its use as an oxidant in organic synthesis.
N,N-Dimethylformamide dimethyl acetal: Commonly used for methylation reactions.
Uniqueness
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride stands out due to its unique combination of functional groups, which confer both hydrophilic and hydrophobic properties. This dual nature enhances its effectiveness as a surfactant and antimicrobial agent, making it more versatile compared to similar compounds.
Properties
CAS No. |
646069-20-7 |
|---|---|
Molecular Formula |
C10H24ClNO2 |
Molecular Weight |
225.75 g/mol |
IUPAC Name |
butoxymethyl-(3-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C10H24NO2.ClH/c1-4-5-9-13-10-11(2,3)7-6-8-12;/h12H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PHIPCMLYUHZRRV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC[N+](C)(C)CCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
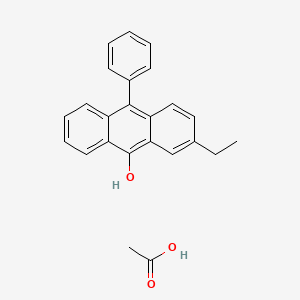
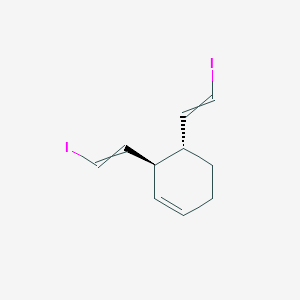
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
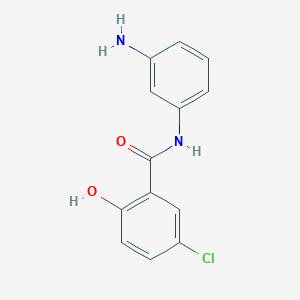
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
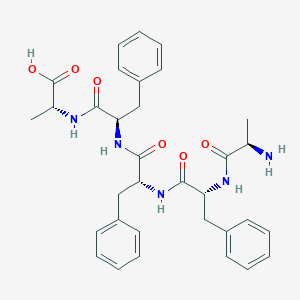
![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)
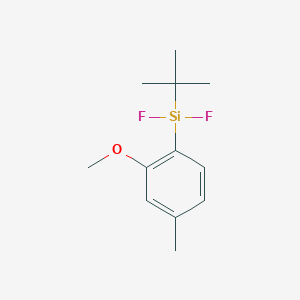
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
